1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid
Overview
Description
“1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” is a chemical compound . It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure details are not provided in the retrieved sources .
Chemical Reactions Analysis
The chemical reactions involving “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” are not detailed in the retrieved sources .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives have been detailed, demonstrating the preparation of complexes with high thermal stability, showcasing the chemical versatility of benzofuran derivatives for developing coordination compounds (Mojumdar, Šimon, & Krutošíková, 2009).
- An improvement in the synthetic method for benzofuran-2-carboxylic acid derivatives highlights advancements in the efficiency and yield of synthesizing complex molecules, which could influence the development of pharmaceuticals and materials science (Jian-me, 2015).
- Research on the synthesis of benzofuro[3,2-d]pyrimidines and their biological activity emphasizes the potential of benzofuran derivatives as scaffolds for developing new antimicrobial agents, reflecting the compound's utility in medicinal chemistry (Bodke & Sangapure, 2003).
Biological Activities and Applications
- The disposition and metabolism study of a novel orexin receptor antagonist highlights the significance of benzofuran derivatives in the development of new therapeutic agents for insomnia, showcasing the importance of understanding the metabolic pathways for optimizing drug design (Renzulli et al., 2011).
- The synthesis and evaluation of novel 2,3-dihydropyrazoles and thiazoles as anti-inflammatory and antibacterial agents indicate the potential of benzofuran derivatives in the development of new treatments for inflammation and bacterial infections, further demonstrating the therapeutic applications of these compounds (Elgazwy, Nassar, & Zaki, 2012).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions for “1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid” could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLATVDOUCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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